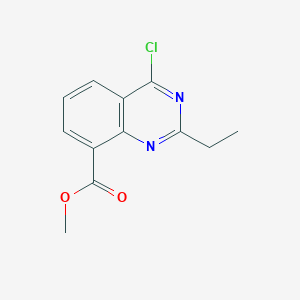
Methyl 4-chloro-2-ethylquinazoline-8-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4-chloro-2-ethylquinazoline-8-carboxylate: is a quinazoline derivative with a molecular formula of C12H11ClN2O2
Preparation Methods
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of methyl 4-chloro-2-ethylquinazoline-8-carboxylate typically begins with the appropriate quinazoline precursor.
Reaction Steps: The process involves chlorination, ethylation, and esterification reactions.
Reaction Conditions: These reactions are often carried out under controlled temperatures and pressures, using catalysts to enhance the reaction rates.
Industrial Production Methods:
Scale-Up: Industrial production may involve batch or continuous flow processes.
Purification: The final product is purified using techniques such as recrystallization or chromatography to ensure high purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Methyl 4-chloro-2-ethylquinazoline-8-carboxylate can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols under reflux conditions.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted quinazoline derivatives.
Scientific Research Applications
Chemistry:
Intermediate: Used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: Acts as a ligand in catalytic reactions.
Biology:
Enzyme Inhibition: Potential inhibitor of specific enzymes involved in disease pathways.
Biological Probes: Used in the development of probes for biological studies.
Medicine:
Drug Development: Investigated for its potential as a therapeutic agent in treating various diseases.
Pharmacokinetics: Studied for its absorption, distribution, metabolism, and excretion properties.
Industry:
Material Science: Used in the development of new materials with specific properties.
Agrochemicals: Potential use in the formulation of agrochemicals.
Mechanism of Action
Molecular Targets and Pathways:
Enzyme Interaction: The compound may interact with specific enzymes, inhibiting their activity.
Signal Transduction: It may affect signal transduction pathways, altering cellular responses.
Mechanism:
Binding: The compound binds to the active site of the target enzyme or receptor.
Inhibition: This binding inhibits the normal function of the enzyme or receptor, leading to a therapeutic effect.
Comparison with Similar Compounds
- Methyl 4-chloro-2-methylquinazoline-8-carboxylate
- Ethyl 4-chloro-2-methylquinoline-6-carboxylate
- 4-Chloro-6-ethoxy-2-methylquinoline
Uniqueness:
- Ethyl Group: The presence of the ethyl group at the 2-position differentiates it from similar compounds.
- Biological Activity: Its unique structure may confer distinct biological activities compared to other quinazoline derivatives.
Properties
Molecular Formula |
C12H11ClN2O2 |
|---|---|
Molecular Weight |
250.68 g/mol |
IUPAC Name |
methyl 4-chloro-2-ethylquinazoline-8-carboxylate |
InChI |
InChI=1S/C12H11ClN2O2/c1-3-9-14-10-7(11(13)15-9)5-4-6-8(10)12(16)17-2/h4-6H,3H2,1-2H3 |
InChI Key |
OXEDUDCQUJOADK-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NC2=C(C=CC=C2C(=O)OC)C(=N1)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


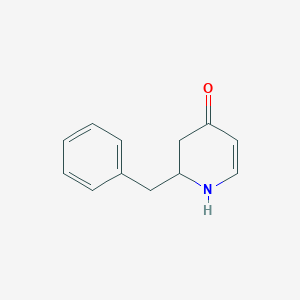
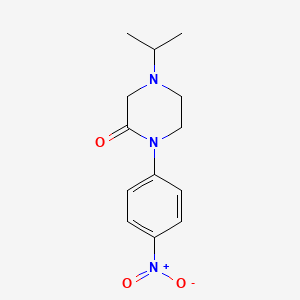
![Ethyl 4-[(5-bromo-2-ethoxyphenyl)sulfonylamino]benzoate](/img/structure/B13879170.png)
![8-(7,8-dihydro-5H-1,6-naphthyridin-6-yl)-[1,2,4]triazolo[1,5-a]pyrazin-2-amine](/img/structure/B13879174.png)
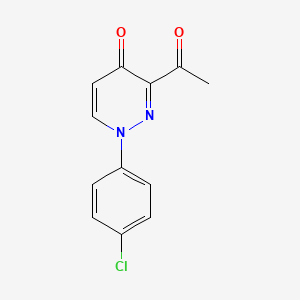
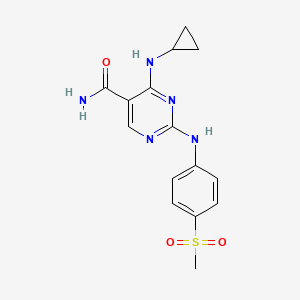






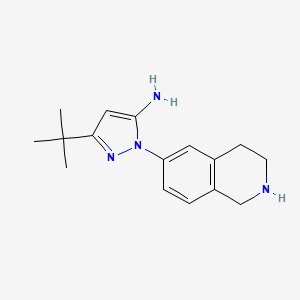
![Pyridazine, 5-chloro-3-[4-(trifluoromethyl)phenyl]-](/img/structure/B13879229.png)
